molecular formula C11H12N2O3 B5512154 4-(2-benzylidenehydrazino)-4-oxobutanoic acid

4-(2-benzylidenehydrazino)-4-oxobutanoic acid

Cat. No. B5512154
M. Wt: 220.22 g/mol
InChI Key: LDJQINMJWBYUSU-XYOKQWHBSA-N
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Description

Synthesis Analysis

  • The synthesis of related compounds typically involves reactions like Knoevenagel condensation, as seen in the synthesis of similar compounds such as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and ethyl 2-(4-methylbenzylidene)-3-oxobutanoate (Kumar et al., 2016) and (Kariyappa et al., 2016).

Molecular Structure Analysis

  • Molecular structure and first-order hyperpolarizability, along with molecular electrostatic potential maps, have been studied for similar compounds using techniques like FT-IR, NMR, X-ray diffraction, and DFT calculations (Raju et al., 2015).

Chemical Reactions and Properties

  • Reactions such as microwave-mediated reactions and their synthetic and structural studies have been reported for compounds like 4-aryl-4-oxobutanoic acids with benzylamines (Rao et al., 2007).

Physical Properties Analysis

  • Studies on related compounds include vibrational, structural, and electronic studies, revealing insights about stability, hyper-conjugative interactions, and charge delocalization (Vanasundari et al., 2018).

Chemical Properties Analysis

  • The chemical properties can be inferred from the synthesis and characterization of similar molecules, such as 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, which includes analysis of FT-IR, NMR, UV-Vis, and thermal stability (Nayak et al., 2014).

properties

IUPAC Name

4-[(2E)-2-benzylidenehydrazinyl]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-10(6-7-11(15)16)13-12-8-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14)(H,15,16)/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJQINMJWBYUSU-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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